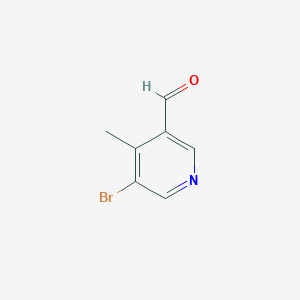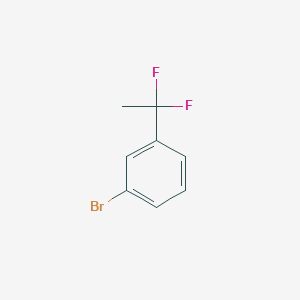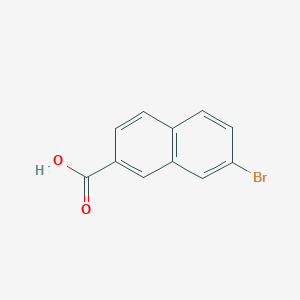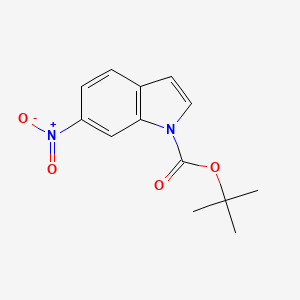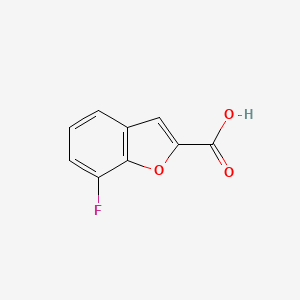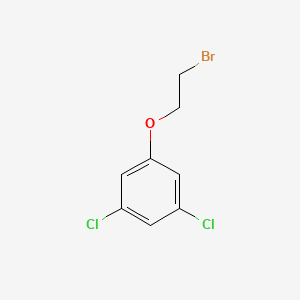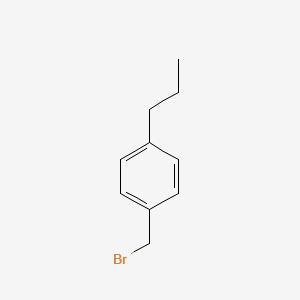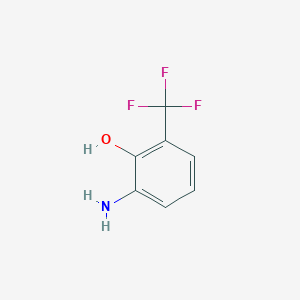
2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(7-bromo-1H-indol-3-yl)propanoic acid, also known as 7-bromoindole-3-propionic acid (BIPA), is an organic compound with a variety of uses in scientific research. It is a derivative of indole, which is a bicyclic aromatic compound found in some plant secondary metabolites. BIPA has been used in a variety of biochemical and physiological studies and is a useful tool for studying the effects of indole derivatives on biochemical processes.
Safety and Hazards
Wirkmechanismus
Target of Action
7-Bromo-DL-tryptophan, also known as MFCD04972047 or 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 7-Bromo-DL-tryptophan may have multiple targets of action.
Mode of Action
Indole derivatives, which include 7-bromo-dl-tryptophan, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 7-Bromo-DL-tryptophan may interact with its targets to induce a range of biological effects.
Biochemical Pathways
7-Bromo-DL-tryptophan is a halogenated derivative of tryptophan . Tryptophan metabolism can follow significant pathways, including the kynurenine pathway, the serotonin production pathway, and direct transformation by the gut microbiota . Halogenated tryptophan derivatives, such as 7-Bromo-DL-tryptophan, can be produced de novo in Escherichia coli from glucose
Result of Action
Indole derivatives, including 7-bromo-dl-tryptophan, are known to possess various biological activities , suggesting that 7-Bromo-DL-tryptophan may induce a range of molecular and cellular effects.
Action Environment
It is known that the production of halogenated tryptophan derivatives can be influenced by environmental conditions, such as temperature .
Biochemische Analyse
Biochemical Properties
2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with tryptophan hydroxylase, an enzyme responsible for the conversion of tryptophan to serotonin. The bromine atom in the indole ring can affect the binding affinity and catalytic activity of the enzyme, leading to altered biochemical outcomes. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the activity of G-protein coupled receptors (GPCRs) that are involved in neurotransmitter signaling. By binding to these receptors, this compound can alter downstream signaling events, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in various cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound may inhibit the activity of tryptophan hydroxylase by competing with the natural substrate, tryptophan, for binding to the enzyme’s active site . Additionally, this compound can modulate gene expression by affecting the binding of transcription factors to DNA, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and light exposure . Over time, this compound may undergo degradation, leading to the formation of degradation products that can have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and cellular changes. For example, low doses of this compound may modulate neurotransmitter signaling without causing toxicity . At high doses, this compound can induce toxic effects, such as oxidative stress and apoptosis, due to its interaction with cellular components and disruption of normal cellular processes . Threshold effects may also be observed, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, leading to the formation of metabolites that can have distinct biological activities . The presence of the bromine atom in the indole ring can influence the metabolic flux and levels of metabolites, affecting the overall metabolic profile of the compound. Additionally, this compound can interact with cofactors such as tetrahydrobiopterin, which is required for the enzymatic conversion of tryptophan to serotonin .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by amino acid transporters, such as the large neutral amino acid transporter (LAT1), which facilitates its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function within cells. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through the action of targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be directed to the mitochondria, where it can affect mitochondrial function and cellular metabolism .
Eigenschaften
IUPAC Name |
2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMOOBBCGTVDGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)
![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)

